molecular formula C9H16N2O2 B13277280 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13277280
M. Wt: 184.24 g/mol
InChI Key: PHWCQOOZYROXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine and a diol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-(1-methyl-1H-pyrrol-2-yl)ethanamine
  • 1-methyl-2-acetylpyrrole

Uniqueness

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C9H16N2O2/c1-11-4-2-3-9(11)5-10-8(6-12)7-13/h2-4,8,10,12-13H,5-7H2,1H3

InChI Key

PHWCQOOZYROXQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.